7-fluorobenzo[b]thiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
7-fluoro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJATXQZGJLXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431309-15-7 | |
| Record name | 7-fluoro-1-benzothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and General Procedure
The reaction proceeds via a palladium-mediated cascade process:
- Oxidative Addition : Pd(0) inserts into the carbon-sulfur bond of the thioether substrate.
- CO Insertion : Carbon monoxide coordinates to the palladium center, forming a carbonyl intermediate.
- Cyclization : Intramolecular attack of the thiolate onto the carbonyl group generates the benzothiophene ring.
- Reductive Elimination : The palladium catalyst is regenerated, releasing the ester product.
A typical procedure involves reacting methyl(2-(phenylethynyl)phenyl)sulfane (1a, 0.30 mmol) with Pd(OAc)₂ (5.4 mg, 0.015 mmol), KI (125 mg, 0.75 mmol), and methanol (15 mL) under 32 atm CO and 40 atm air at 80°C for 24 hours. Purification via silica gel chromatography yields methyl 7-fluorobenzo[b]thiophene-3-carboxylate, which is hydrolyzed to the carboxylic acid using aqueous NaOH.
Substrate Scope and Yields
The method accommodates diverse substituents on the starting alkyne, as demonstrated by the following yields:
| R Group | Yield (%) |
|---|---|
| Phenyl (2a) | 80 |
| 4-Methylphenyl (2b) | 76 |
| 4-Bromophenyl (2c) | 83 |
| 3-Thienyl (2d) | 70 |
| tert-Butyl (2f) | 63 |
Electron-donating and withdrawing groups on the aryl substituent show comparable efficiencies, while steric hindrance from tert-butyl groups moderately reduces yield.
Optimization of Reaction Conditions
Catalyst Loading and Temperature Effects
Reducing Pd(OAc)₂ loading from 5 mol% to 2.5 mol% decreases yield to 60%, whereas increasing to 7.5 mol% provides no significant improvement. Elevated temperatures (100°C vs. 80°C) accelerate the reaction but promote side products like maleic diester derivatives.
Large-Scale Synthesis and Industrial Adaptations
Kilogram-Scale Production
A scaled-up procedure using 1.12 mmol of 1a, 56 mL methanol, and 40 atm CO/air mixture at 80°C for 24 hours achieves an 81% isolated yield. Continuous flow reactors are proposed for industrial applications to improve mass transfer and reduce reaction time.
Catalyst Recycling in Ionic Liquids
Employing 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄) as a solvent allows for five reaction cycles with <10% loss in yield. The ionic liquid stabilizes the palladium catalyst, enabling efficient recovery via ether extraction.
Alternative Synthetic Routes
While the palladium-catalyzed method dominates current literature, classical approaches remain relevant for specific applications:
Friedel-Crafts Acylation
Electrophilic acylation of 7-fluorobenzo[b]thiophene with chlorooxaloacetate esters provides limited yields (<40%) due to poor regioselectivity.
Chemical Reactions Analysis
Types of Reactions
7-fluorobenzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be conducted using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry
7-Fluorobenzo[b]thiophene-3-carboxylic acid has shown promise as a pharmaceutical intermediate. Its derivatives have been investigated for their potential as anti-cancer agents, antimicrobial compounds, and inhibitors of various biological pathways.
- Antimicrobial Activity : Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant antibacterial properties against strains such as Staphylococcus aureus. In one study, the minimum inhibitory concentrations (MIC) were determined for several derivatives, revealing effective inhibition against resistant bacterial strains .
- Anticancer Properties : Compounds derived from this compound have been assessed for their ability to inhibit tumor growth in vitro. For instance, certain derivatives were found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways .
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science. It can serve as a building block in the synthesis of advanced materials such as organic semiconductors and polymers.
- Organic Electronics : The incorporation of this compound into polymer matrices has been explored for enhancing charge transport properties in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
Biological Research
In addition to its medicinal applications, this compound is utilized in biological studies to understand its interaction with various biomolecules.
- Mechanistic Studies : Investigations into how this compound interacts with enzymes and receptors have provided insights into its potential as an allosteric modulator or inhibitor. For example, studies have shown that it can interact with branched-chain α-ketoacid dehydrogenase kinase, influencing metabolic pathways related to branched-chain amino acids .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 7-fluorobenzo[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 7-fluoro derivative is compared with other halogenated and functionalized benzo[b]thiophene-3-carboxylic acids (Table 1).
Table 1: Key Physicochemical Properties of Benzo[b]thiophene-3-carboxylic Acid Derivatives
Key Observations :
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Derivatives
Key Observations :
- Fluorine’s Role : The 7-fluoro substitution enhances analgesic potency while minimizing gastric irritancy, likely due to reduced metabolic degradation and improved target selectivity .
- Bromo vs. Fluoro Analogs : Bromine’s larger atomic radius may increase steric hindrance, reducing receptor binding efficiency compared to fluorine .
Biological Activity
Introduction
7-Fluorobenzo[b]thiophene-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potential of this compound, focusing on its pharmacological effects and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C₉H₅FO₂S
- CAS Number : 1431309-15-7
- Molecular Weight : 196.2 g/mol
- Structure : The compound features a fluorinated benzo[b]thiophene core with a carboxylic acid functional group, which is critical for its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed carbonylation techniques. These methods utilize readily available starting materials to produce the desired compound efficiently .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzo[b]thiophene derivatives, including this compound. In particular, compounds derived from this structure have shown significant activity against drug-resistant strains of Staphylococcus aureus .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| II.b | ≥128 | Weak anti-staphylococcal activity |
| ZJ001 | 10-40 | Inhibits lipid synthesis in HepG2 cells |
Analgesic Properties
In animal models, derivatives of benzo[b]thiophene have demonstrated notable analgesic effects. For instance, studies using the "hot plate" method indicated that certain derivatives possess analgesic properties that surpass those of standard analgesics like metamizole .
Lipid Metabolism Regulation
A novel derivative, 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (ZJ001), has been shown to inhibit the SREBP-1c pathway, effectively reducing hepatic lipid accumulation in diet-induced obesity models. This compound improves glucose tolerance and lipid metabolism by modulating key metabolic pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and interferes with metabolic processes.
- Analgesic Effect : It may inhibit pain pathways at the central nervous system level.
- Lipid Regulation : By suppressing SREBP transcription factors, it reduces lipid biosynthesis and promotes fatty acid oxidation.
Case Studies
- Study on Analgesic Activity :
- Lipid Metabolism Study :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-fluorobenzo[b]thiophene-3-carboxylic acid and its derivatives?
- Methodological Answer : A common approach involves multi-step synthesis, such as carboxylation of precursor thiophene derivatives (e.g., thiophene-3-carboxylic acid) followed by fluorination. For example, describes a protocol where intermediates are synthesized via coupling reactions (e.g., EDCI-mediated amide bond formation) and purified using reverse-phase HPLC with gradients like MeCN:H₂O (30% → 100%). Characterization is performed via IR (to confirm C=O, C≡N stretches), ¹H/¹³C NMR (to verify substitution patterns), and HRMS for molecular weight validation .
Q. How does the acidity (pKa) of the carboxylic acid group in thiophene derivatives influence reactivity?
- Methodological Answer : The pKa of thiophene-3-carboxylic acid is ~4.1 (water, 25°C), slightly lower than benzoic acid (4.2), suggesting enhanced solubility in basic conditions. This impacts reaction design, such as deprotonation for nucleophilic substitutions or coordination with metal catalysts. For fluorinated analogs like this compound, electron-withdrawing fluorine may lower pKa further, requiring adjusted pH in aqueous reactions .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) is effective for isolating polar carboxylic acid derivatives, as demonstrated in . For less polar intermediates, column chromatography using silica gel with ethyl acetate/hexane mixtures is suitable. Recrystallization from ethanol or acetone can improve purity for crystalline products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
- Methodological Answer : SAR studies should evaluate substituent effects on bioactivity. For instance, highlights that adding a phenyl group at position 6 of tetrahydrobenzo[b]thiophene enhances antibacterial activity. Fluorine at position 7 may improve metabolic stability or target binding. Systematic modifications (e.g., varying ester/amide groups at position 3) paired with in vitro assays (e.g., MIC tests) can identify critical pharmacophores .
Q. How can computational modeling predict the bioactivity of novel derivatives targeting enzymes like acetyl-CoA carboxylase?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., acetyl-CoA carboxylase) can predict binding affinities. QSAR models incorporating electronic parameters (e.g., Hammett σ constants from fluorinated analogs) and steric descriptors (e.g., substituent bulk) correlate with experimental IC₅₀ values. supports this approach, where piperazine-linked derivatives showed enhanced inhibition .
Q. How should researchers address discrepancies in pharmacological data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using validated controls (e.g., reference inhibitors) and orthogonal assays (e.g., fluorescence-based vs. radiometric). notes that bioisosteric replacements (e.g., thiophene vs. benzene) can alter activity unpredictably; confirm results with multiple replicates and statistical validation .
Q. What safety protocols are critical for handling this compound given acute toxicity data?
- Methodological Answer : reports that related thiophene-carboxylic esters exhibit acute toxicity (LD₅₀ >1 g/kg in mice via intraperitoneal routes). Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/dermal contact. Toxicity screenings (e.g., Ames test) are advised for novel derivatives to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
